molecular formula C8H12O4 B13512134 4,4-Diethoxybut-2-ynoic acid

4,4-Diethoxybut-2-ynoic acid

Cat. No.: B13512134
M. Wt: 172.18 g/mol
InChI Key: CKRYUEGQFBCEFH-UHFFFAOYSA-N
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Description

4,4-Diethoxybut-2-ynoic acid is an organic compound with the molecular formula C8H12O4. It is a derivative of butynoic acid, characterized by the presence of two ethoxy groups attached to the fourth carbon atom. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

4,4-Diethoxybut-2-ynoic acid can be synthesized through several methods. One common approach involves the reaction of ethyl acetoacetate with ethyl orthoformate in the presence of a base, followed by the addition of propargyl bromide. The reaction conditions typically include a temperature range of 50-70°C and a reaction time of 12-24 hours.

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent quality and yield. The process may include the use of catalysts to enhance the reaction rate and efficiency. The final product is purified through distillation or recrystallization techniques.

Chemical Reactions Analysis

Types of Reactions

4,4-Diethoxybut-2-ynoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert it into alcohols or alkanes.

    Substitution: The ethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used under mild conditions, typically at room temperature.

Major Products

    Oxidation: Carboxylic acids

    Reduction: Alcohols or alkanes

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

4,4-Diethoxybut-2-ynoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with enzymes.

    Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4,4-Diethoxybut-2-ynoic acid involves its interaction with various molecular targets. The ethoxy groups can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding affinity. The alkyne group can undergo cyclization reactions, forming new ring structures that are of interest in drug discovery and development.

Comparison with Similar Compounds

Similar Compounds

    4,4-Diethoxybut-2-ynoic acid methyl ester: A similar compound with a methyl ester group instead of a carboxylic acid group.

    4-Hydroxybut-2-ynoic acid: A compound with a hydroxyl group instead of ethoxy groups.

Uniqueness

This compound is unique due to the presence of two ethoxy groups, which provide distinct chemical properties and reactivity compared to its analogs. This makes it a valuable compound for various synthetic and research applications.

Properties

Molecular Formula

C8H12O4

Molecular Weight

172.18 g/mol

IUPAC Name

4,4-diethoxybut-2-ynoic acid

InChI

InChI=1S/C8H12O4/c1-3-11-8(12-4-2)6-5-7(9)10/h8H,3-4H2,1-2H3,(H,9,10)

InChI Key

CKRYUEGQFBCEFH-UHFFFAOYSA-N

Canonical SMILES

CCOC(C#CC(=O)O)OCC

Origin of Product

United States

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